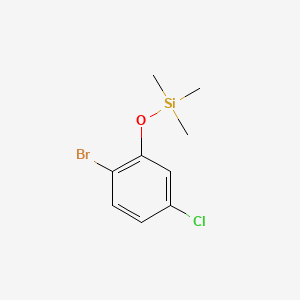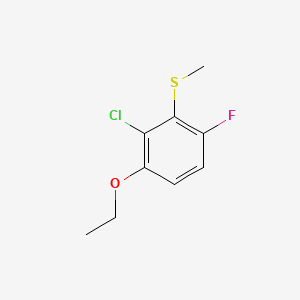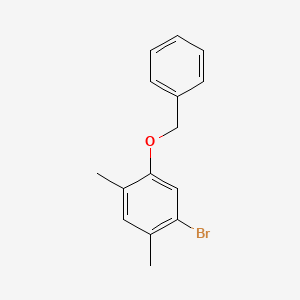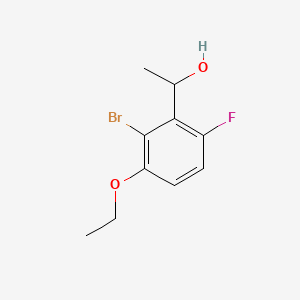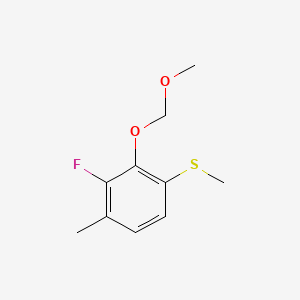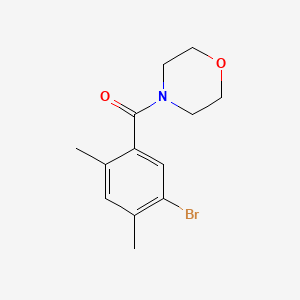
(5-Bromo-2,4-dimethylphenyl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,4-dimethylphenyl)(morpholino)methanone (5-Bromo-DMPM) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is an organobromide compound that is composed of a bromine atom, a methyl group, and a morpholine ring. 5-Bromo-DMPM is a versatile compound that has been used in a variety of applications, including synthesis, catalysis, and drug discovery.
Wirkmechanismus
The mechanism of action of (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone is not well understood. It is believed that the bromine atom in the molecule is responsible for its catalytic activity. The bromine atom acts as a Lewis acid, which is capable of forming covalent bonds with other molecules. This allows the molecule to interact with other molecules and catalyze chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone are not well understood. Studies have shown that the compound has antioxidant activity, which could be beneficial in the treatment of various diseases. However, further research is needed to determine the exact biochemical and physiological effects of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone in lab experiments include its high reactivity, low cost, and ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is also toxic and should be handled with caution.
Zukünftige Richtungen
The potential future applications of (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone are numerous. Further research is needed to explore its potential use in drug discovery, as a catalyst in organic synthesis, and as a reagent in the synthesis of peptides and proteins. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as its mechanism of action. Finally, research is needed to explore the potential toxicity of the compound and to develop safer methods of handling and storing it.
Synthesemethoden
(5-Bromo-2,4-dimethylphenyl)(morpholino)methanone can be synthesized through a variety of methods. The most common method is a two-step reaction that involves the reaction of 2,4-dimethylphenol with bromine, followed by the reaction of the brominated product with morpholine. This method is relatively simple and can be carried out in a laboratory setting. Alternatively, (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone can also be synthesized through a one-step reaction involving the reaction of 2,4-dimethylphenol and morpholine with bromine.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-2,4-dimethylphenyl)(morpholino)methanone has been widely used in scientific research due to its unique properties. It is a versatile compound that has been used in a variety of applications, including synthesis, catalysis, and drug discovery. For example, (5-Bromo-2,4-dimethylphenyl)(morpholino)methanone has been used as a catalyst in the synthesis of organic compounds, as a reagent in the synthesis of peptides and proteins, and as a tool for drug discovery.
Eigenschaften
IUPAC Name |
(5-bromo-2,4-dimethylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-9-7-10(2)12(14)8-11(9)13(16)15-3-5-17-6-4-15/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWTYSMGLXVOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N2CCOCC2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2,4-dimethylphenyl)(morpholino)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


